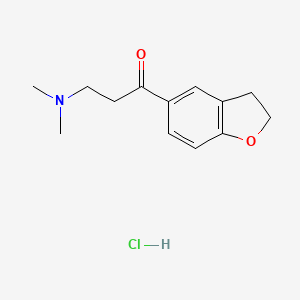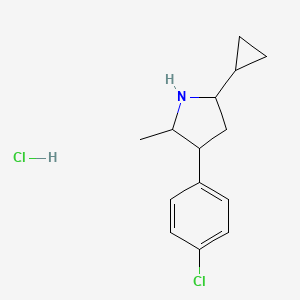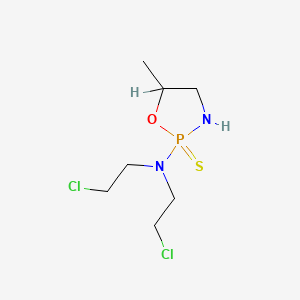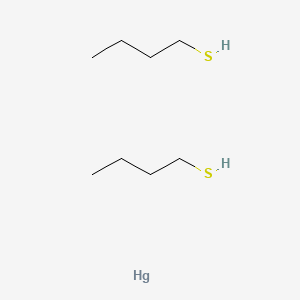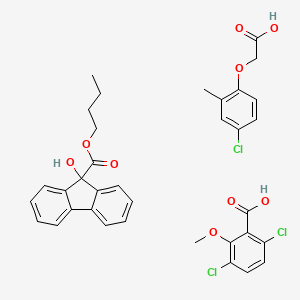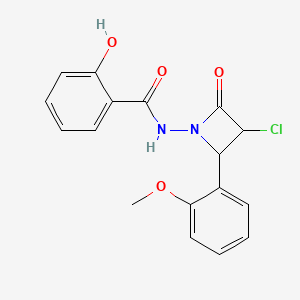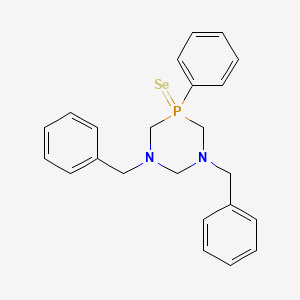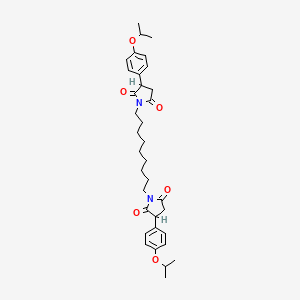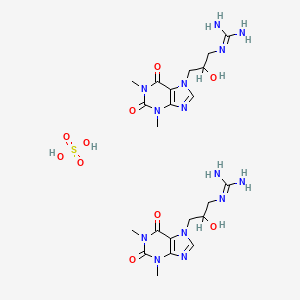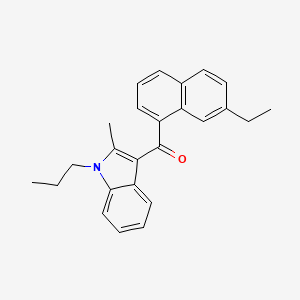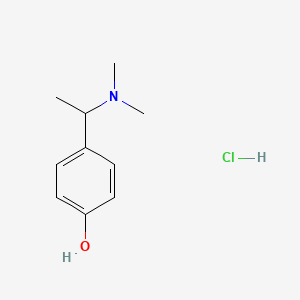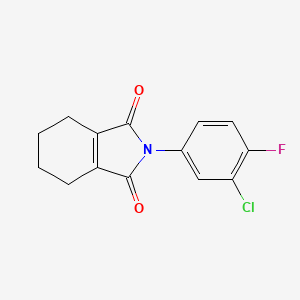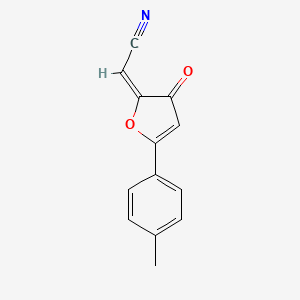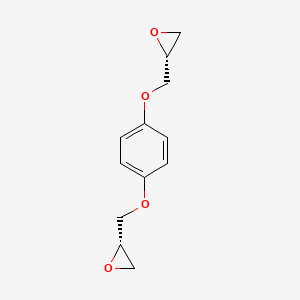
1,4-Bis(2,3-epoxypropoxy)benzene, meso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2,3-epoxypropoxy)benzene, meso- is an organic compound with the molecular formula C₁₂H₁₄O₄. It is a type of glycidyl ether, which is characterized by the presence of epoxy groups. This compound is often used as a reactive diluent and modifier in epoxy resins, which are widely utilized in coatings, adhesives, and composites .
準備方法
The synthesis of 1,4-Bis(2,3-epoxypropoxy)benzene, meso- typically involves the reaction of resorcinol with epichlorohydrin in the presence of a base. The process can be summarized in the following steps:
Reaction with Epichlorohydrin: Resorcinol reacts with epichlorohydrin to form a halohydrin intermediate.
Dehydrochlorination: The halohydrin is then treated with a base, such as sodium hydroxide, to undergo dehydrochlorination, resulting in the formation of the epoxy groups.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1,4-Bis(2,3-epoxypropoxy)benzene, meso- undergoes various chemical reactions, including:
Epoxy Ring Opening: The epoxy groups can react with nucleophiles, such as amines, alcohols, and thiols, leading to the formation of different products depending on the nucleophile used.
Polymerization: It can undergo polymerization reactions, especially in the presence of catalysts, to form cross-linked polymer networks.
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common reagents and conditions used in these reactions include strong bases for dehydrochlorination, nucleophiles for ring-opening reactions, and catalysts for polymerization.
科学的研究の応用
1,4-Bis(2,3-epoxypropoxy)benzene, meso- has a wide range of applications in scientific research:
Biology: Its biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: It is explored for its potential in creating biocompatible materials for medical devices and implants.
作用機序
The mechanism of action of 1,4-Bis(2,3-epoxypropoxy)benzene, meso- primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds. This reactivity is harnessed in the formation of cross-linked polymer networks, which are essential for the material’s mechanical properties and stability .
類似化合物との比較
1,4-Bis(2,3-epoxypropoxy)benzene, meso- can be compared with other glycidyl ethers, such as:
1,3-Bis(2,3-epoxypropoxy)benzene: Similar in structure but differs in the position of the epoxy groups on the benzene ring.
Resorcinol diglycidyl ether: Another glycidyl ether with similar applications but different reactivity and properties.
The uniqueness of 1,4-Bis(2,3-epoxypropoxy)benzene, meso- lies in its specific structure, which provides distinct reactivity and properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
129375-41-3 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
(2S)-2-[[4-[[(2R)-oxiran-2-yl]methoxy]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C12H14O4/c1-2-10(14-6-12-8-16-12)4-3-9(1)13-5-11-7-15-11/h1-4,11-12H,5-8H2/t11-,12+ |
InChIキー |
FSYPIGPPWAJCJG-TXEJJXNPSA-N |
異性体SMILES |
C1[C@@H](O1)COC2=CC=C(C=C2)OC[C@@H]3CO3 |
正規SMILES |
C1C(O1)COC2=CC=C(C=C2)OCC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


